(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with the molecular formula C10H15NO·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride often involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve efficient and cost-effective synthesis. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: 4-Methoxyphenylacetone or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyphenylpropanol.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
- 1-(4-Methoxyphenyl)propan-1-amine
- 4-Methoxyphenylacetone
Uniqueness
®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This enantiomeric purity is crucial in pharmaceutical applications where the desired therapeutic effect is often dependent on the specific stereochemistry of the compound.
Properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704206 | |
Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379711-94-1 | |
Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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